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Compound of Interest

Compound Name: Periplanone B

Cat. No.: B1679612 Get Quote

Introduction

(±)-Periplanone B is the potent sex pheromone of the American cockroach, Periplaneta

americana. Its complex structure, featuring a ten-membered carbocyclic ring and two epoxide

functionalities, has made it a challenging target for total synthesis. The first successful total

synthesis was reported by W. C. Still in 1979, a landmark achievement in organic synthesis that

also confirmed the structure of the natural product.[1][2] This was followed by other notable

syntheses, including a distinct approach by S. L. Schreiber in 1984. These syntheses are

classic examples of strategic bond formation and stereochemical control in the construction of

complex molecules. This document provides a detailed overview of the methodologies

employed in the total synthesis of (±)-Periplanone B, with a focus on Still's pioneering work.

Comparative Data of Key Synthetic Steps
The following table summarizes the reported yields for the key transformations in the total

synthesis of (±)-Periplanone B as reported by W. C. Still.
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Step No.
Transformatio
n

Key
Reagents/Reac
tion

Intermediate/P
roduct

Yield (%)

1

Aldol

Condensation

and Acetylation

LDA,

Crotonaldehyde,

Ac₂O

A → B ~74%

2

Conjugate

Addition and

Epoxidation

Me₂CuLi, m-

CPBA
B → C ~74% from A

3 Vinylation Vinyllithium C → D Not specified

4

Anionic Oxy-

Cope

Rearrangement

KH, 18-crown-6 D → E 57% from C

5
Silyl Ether

Formation
TBSCl, Imidazole E → F Not specified

6

Selenylation and

Oxidative

Elimination

o-

NO₂C₆H₄SeCN,

n-Bu₃P, H₂O₂

F → G 54%

7
Nucleophilic

Epoxidation
t-BuOOH, KH G → H 74%

8

Corey-

Chaykovsky

Reaction

(CH₃)₃S⁺I⁻,

NaH, DMSO
H → I 69%

9 Deprotection TBAF I → J Not specified

10 Sarett Oxidation CrO₃·2py
J → (±)-

Periplanone B
81%

Experimental Protocols: Still's Total Synthesis of
(±)-Periplanone B
The following protocols are based on the methodology reported by W. C. Still and colleagues.
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Synthesis of Divinylcyclohexenol Precursor
(Intermediate D)
This multi-step sequence begins with a protected 4-hydroxycyclohexenone and introduces the

two vinyl groups necessary for the key ring-forming reaction.

Step 1: Aldol Addition and Acetylation (Formation of Intermediate B) To a solution of lithium

diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C is added the protected 4-

hydroxycyclohexenone (Intermediate A). After stirring for 30 minutes, freshly distilled

crotonaldehyde is added, and the reaction is stirred for an additional hour. Acetic anhydride

is then added, and the mixture is allowed to warm to room temperature. The reaction is

quenched with saturated aqueous sodium bicarbonate, and the product is extracted with

diethyl ether. The organic layers are combined, dried over magnesium sulfate, and

concentrated under reduced pressure. The resulting crude product is purified by column

chromatography to yield the acetylated aldol product (Intermediate B).

Step 2: Conjugate Addition and Epoxidation (Formation of Intermediate C) To a solution of

lithium dimethylcuprate (Me₂CuLi) in diethyl ether at 0 °C is added a solution of the enone

(Intermediate B) in diethyl ether. The reaction is stirred for 2 hours at this temperature. The

reaction is then quenched with saturated aqueous ammonium chloride and extracted with

diethyl ether. The combined organic layers are washed with brine, dried over magnesium

sulfate, and concentrated. The crude product is then dissolved in dichloromethane and

treated with meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is stirred for 3

hours and then quenched with aqueous sodium thiosulfate. The organic layer is washed with

saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and

concentrated. Purification by column chromatography affords the protected

divinylcyclohexanone (Intermediate C).

Step 3: Vinylation (Formation of Intermediate D) A solution of the ketone (Intermediate C) in

anhydrous THF is cooled to -78 °C. A solution of vinyllithium in THF is then added dropwise.

The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of saturated

aqueous ammonium chloride. The mixture is warmed to room temperature and extracted

with diethyl ether. The combined organic extracts are washed with brine, dried over

magnesium sulfate, and concentrated to give the divinylcyclohexenol (Intermediate D), which

is used in the next step without further purification.
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Anionic Oxy-Cope Rearrangement (Formation of
Intermediate E)
This key step constructs the ten-membered ring of the Periplanone B skeleton.

To a suspension of potassium hydride (KH) and 18-crown-6 in anhydrous THF at room

temperature is added a solution of the divinylcyclohexenol (Intermediate D) in THF. The

mixture is heated to reflux for 2 hours. The reaction is then cooled to room temperature and

quenched by the careful addition of water. The mixture is extracted with diethyl ether, and the

combined organic layers are washed with brine, dried over magnesium sulfate, and

concentrated. The crude product is purified by flash column chromatography to yield the

cyclodecadienone (Intermediate E).

Introduction of the Second Carbonyl Group (Formation
of Intermediate G)
This sequence transforms the cyclodecadienone into an enone, setting the stage for the

introduction of the epoxide functionalities.

Step 1: Silyl Ether Formation (Formation of Intermediate F) To a solution of the alcohol

(Intermediate E) in anhydrous dimethylformamide (DMF) are added imidazole and tert-

butyldimethylsilyl chloride (TBSCl). The reaction is stirred at room temperature for 12 hours.

The mixture is then diluted with diethyl ether and washed with water and brine. The organic

layer is dried over magnesium sulfate and concentrated to give the crude silyl ether

(Intermediate F), which is typically used directly in the next step.

Step 2: Selenylation and Oxidative Elimination (Formation of Intermediate G) To a solution of

the silyl ether (Intermediate F) and tri-n-butylphosphine in THF at 0 °C is added o-

nitrophenylselenocyanate. The reaction is stirred for 1 hour at this temperature. The solvent

is removed under reduced pressure, and the residue is dissolved in a mixture of THF and

water. 30% hydrogen peroxide is then added dropwise at 0 °C. The reaction is stirred for 2

hours at room temperature, then diluted with diethyl ether and washed with saturated

aqueous sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate

and concentrated. Purification by column chromatography yields the enone (Intermediate G).
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Di-epoxidation and Final Oxidation (Formation of (±)-
Periplanone B)
The final steps involve the stereoselective introduction of the two epoxide rings and the

oxidation of the remaining alcohol to the ketone.

Step 1: Nucleophilic Epoxidation (Formation of Intermediate H) To a suspension of

potassium hydride (KH) in THF at -20 °C is added a solution of the enone (Intermediate G) in

THF, followed by the dropwise addition of tert-butyl hydroperoxide (t-BuOOH). The reaction

is stirred at -20 °C for 4 hours. The reaction is then quenched with saturated aqueous

ammonium chloride and extracted with diethyl ether. The combined organic layers are dried

over magnesium sulfate and concentrated. The product (Intermediate H) is purified by

column chromatography.

Step 2: Corey-Chaykovsky Reaction (Formation of Intermediate I) To a suspension of

trimethylsulfonium iodide in a mixture of dimethyl sulfoxide (DMSO) and THF at -5 °C is

added sodium hydride. The mixture is stirred for 15 minutes, after which a solution of the

keto-epoxide (Intermediate H) in THF is added. The reaction is stirred for 2 hours at 0 °C.

The reaction is quenched with water and extracted with diethyl ether. The combined organic

layers are washed with brine, dried over magnesium sulfate, and concentrated. Purification

by column chromatography affords the bis-epoxide (Intermediate I).

Step 3: Deprotection and Sarett Oxidation (Formation of (±)-Periplanone B) To a solution of

the silyl ether (Intermediate I) in THF is added tetrabutylammonium fluoride (TBAF). The

reaction is stirred at room temperature for 2 hours. The solvent is removed, and the residue

is purified by column chromatography to yield the alcohol (Intermediate J). This alcohol is

then dissolved in dichloromethane and added to a pre-formed solution of the Sarett reagent

(chromium trioxide-pyridine complex) in dichloromethane. The mixture is stirred at room

temperature for 1 hour. The reaction mixture is then filtered through a pad of silica gel and

concentrated. The crude product is purified by preparative thin-layer chromatography to give

(±)-Periplanone B.
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Synthetic Pathway of (±)-Periplanone B (Still's
Synthesis)
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Caption: Key transformations in the total synthesis of (±)-Periplanone B by Still.

Logical Workflow for a Key Transformation: Anionic
Oxy-Cope Rearrangement
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Deprotonation of Alcohol

Potassium Alkoxide Intermediate

[3,3]-Sigmatropic
Rearrangement

Enolate Intermediate

Aqueous Workup

Product: Cyclodecadienone (E)

Reagents:
KH, 18-crown-6, THF

Click to download full resolution via product page

Caption: Workflow of the Anionic Oxy-Cope Rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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